6-amino-1,3-benzothiazole-2-thiol
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Overview
Description
6-amino-1,3-benzothiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
6-amino-1,3-benzothiazole-2-thiol can be synthesized through various methods. One common approach involves the reduction of 6-nitrobenzothiazole using sonochemical methods . Another method includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . These reactions typically require specific conditions such as the presence of a base, appropriate solvents like dioxane, and controlled temperatures.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using readily available starting materials. The process may include steps like purification through crystallization from solvents such as ethanol or benzene, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-amino-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like triethylamine. Reaction conditions often involve specific solvents, controlled temperatures, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .
Scientific Research Applications
6-amino-1,3-benzothiazole-2-thiol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-amino-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific proteins or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Another benzothiazole derivative with similar biological activities but different functional groups.
6-amino-2-cyanobenzothiazole: A compound with a cyano group, offering different reactivity and applications.
6-nitrobenzothiazole: A precursor in the synthesis of 6-amino-1,3-benzothiazole-2-thiol, with distinct chemical properties.
Uniqueness
This compound is unique due to its specific combination of amino and thiol groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
6-amino-1,3-benzothiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNFKLUBIKHSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1N)SC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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